N-(4-ethoxybenzyl)-3-methylaniline
Description
N-(4-Ethoxybenzyl)-3-methylaniline is a secondary amine characterized by a 3-methyl-substituted aniline core and a 4-ethoxybenzyl group attached to the nitrogen atom. These methods likely extend to this compound, with ethoxy substitution introduced during benzyl halide preparation.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-methylaniline |
InChI |
InChI=1S/C16H19NO/c1-3-18-16-9-7-14(8-10-16)12-17-15-6-4-5-13(2)11-15/h4-11,17H,3,12H2,1-2H3 |
InChI Key |
CYOCZKCWKOPGCA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=CC(=C2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
The benzyl group’s substitution pattern significantly impacts physicochemical and biological properties:
Modifications on the Aniline Core
Variations in the aniline ring’s substitution influence reactivity and biological activity:
- Methoxy on Aniline : N-(4-Methoxyphenyl)-3-methylaniline (4h) shows distinct NMR shifts (δ 3.88 ppm for methoxy) compared to benzyl-substituted analogs, reflecting altered resonance structures .
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